Bazedoxifene

Catalog No.
S548678
CAS No.
198481-32-2
M.F
C30H34N2O3
M. Wt
470.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bazedoxifene

CAS Number

198481-32-2

Product Name

Bazedoxifene

IUPAC Name

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

InChI

InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3

InChI Key

UCJGJABZCDBEDK-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

Synonyms

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-indol-5-ol; 1H-Indol-5-ol, 1-((4-(2-(hexahydro-1H-azepin-1-yl)ethoxy)phenyl)methyl)-2-(4-hydroxyphenyl)-3-methyl-; Bazedoxifene; Tse-424; WAY 140424

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O

Management of Osteoporosis:

Bazedoxifene, classified as a selective estrogen receptor modulator (SERM), acts on the body in a tissue-specific manner. It exhibits agonistic (activating) effects on bone tissue, promoting bone formation and increasing bone mineral density (BMD) []. This makes it valuable in the management of osteoporosis in postmenopausal women, a condition characterized by progressive bone loss and increased fracture risk. Clinical trials have demonstrated the efficacy of bazedoxifene in increasing lumbar spine BMD by 5-7% and hip BMD by 2-4% over a period of 2-3 years [].

Treatment of Vasomotor Symptoms in Menopause:

When combined with conjugated estrogens (CE), bazedoxifene helps alleviate vasomotor symptoms commonly experienced during menopause, such as hot flashes and night sweats []. The SERM properties of bazedoxifene contribute to the antiestrogenic effect in the breast and uterus, potentially reducing the risk of endometrial hyperplasia associated with estrogen-only therapy []. This unique combination makes bazedoxifene/conjugated estrogens (marketed as Duavee) the first FDA-approved SERM-estrogen therapy for treating both menopausal symptoms and preventing postmenopausal osteoporosis in women with an intact uterus [].

Ongoing Research:

While bazedoxifene shows promise in current applications, ongoing research continues to explore its potential benefits in other areas. Studies are investigating its role in:

  • Preventing breast cancer: Preliminary research suggests that bazedoxifene might have chemopreventive effects against breast cancer, but larger clinical trials are needed to confirm this finding [].
  • Improving cognitive function: Some studies suggest potential benefits of bazedoxifene in preserving cognitive function in postmenopausal women, but further research is necessary to establish definitive conclusions [].

Bazedoxifene is a selective estrogen receptor modulator (SERM) primarily indicated for the treatment of osteoporosis in postmenopausal women. It is chemically defined as 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl) ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, monoacetate, with the empirical formula C30H34N2O3 and a molecular weight of 530.65 g/mol. Bazedoxifene is available as bazedoxifene acetate, which appears as a white to tan powder and has pH-dependent aqueous solubility .

Bazedoxifene acts as a SERM, meaning it can mimic estrogen's effects in some tissues like bone but act as an antagonist in others like the breast and uterus [, ]. This selective action allows Bazedoxifene to provide benefits for bone health without the increased risk of breast cancer associated with traditional estrogen therapy [].

The mechanism involves Bazedoxifene binding to estrogen receptors. In bone tissue, this binding stimulates bone formation and reduces bone resorption []. Conversely, in breast and uterine tissue, Bazedoxifene blocks estrogen from binding to the receptors, potentially preventing the growth of estrogen-dependent cancers [, ].

Bazedoxifene primarily undergoes glucuronidation, a metabolic process where glucuronic acid is added to the compound, facilitating its excretion. The major metabolites include bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide, with the latter being the predominant form in circulation, approximately ten times more concentrated than the unchanged drug . Bazedoxifene does not significantly interact with cytochrome P450 enzymes, indicating a low potential for drug-drug interactions through this pathway .

As a SERM, bazedoxifene exhibits both agonistic and antagonistic properties depending on the tissue type. In breast and uterine tissues, it acts as an antagonist, inhibiting cell proliferation and exerting antiproliferative effects, making it beneficial in reducing risks associated with estrogen-sensitive cancers . Conversely, in bone tissue, it functions as an agonist, promoting bone mineral density and reducing bone resorption by modulating osteoclast activity . The compound also influences lipid metabolism positively, contributing to improved lipid profiles in postmenopausal women .

The synthesis of bazedoxifene involves multiple steps starting from simpler organic compounds. The process typically includes:

  • Formation of Indole Structure: The indole core is synthesized through cyclization reactions involving appropriate precursors.
  • Alkylation: The introduction of hexahydro-1H-azepin-1-yl groups occurs via alkylation reactions.
  • Acetylation: The final product is obtained through acetylation to yield bazedoxifene acetate.

Specific synthetic routes may vary based on the desired purity and yield requirements .

Bazedoxifene is primarily used for:

  • Osteoporosis Treatment: It helps increase bone mineral density and reduce fracture risk in postmenopausal women.
  • Combination Therapy: It is combined with conjugated estrogens in products like DUAVEE to manage menopausal symptoms while mitigating risks associated with estrogen therapy alone .

Bazedoxifene has been studied for its interactions with various drugs and biological systems:

  • It does not induce or inhibit major cytochrome P450 isoenzymes, suggesting minimal risk for metabolic drug interactions through this pathway .
  • Co-administration with drugs that induce uridine diphosphate glucuronosyltransferases can increase bazedoxifene metabolism, potentially reducing its efficacy .
  • Clinical studies indicate that bazedoxifene can interact with other SERMs and estrogen therapies but maintains a unique profile due to its selective action on estrogen receptors .

Bazedoxifene shares similarities with other selective estrogen receptor modulators but possesses unique pharmacological properties. Here are some comparable compounds:

Compound NamePrimary UseMechanism of ActionUnique Features
RaloxifeneOsteoporosisEstrogen receptor agonist/antagonistReduces breast cancer risk
TamoxifenBreast cancerEstrogen receptor antagonistPrimarily used in breast cancer treatment
ClomipheneInfertilityEstrogen receptor antagonistInduces ovulation
ToremifeneBreast cancerEstrogen receptor antagonistUsed in advanced breast cancer treatment

Bazedoxifene's distinct advantage lies in its dual action—acting as an agonist in bone tissue while serving as an antagonist in breast and uterine tissues, which helps mitigate the risk of hormone-related cancers while providing therapeutic benefits for osteoporosis .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

470.25694295 g/mol

Monoisotopic Mass

470.25694295 g/mol

Heavy Atom Count

35

Appearance

Solid

UNII

Q16TT9C5BK

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Indicated for following conditions alone or in combination with conjugated estrogens in women with a uterus: - Treatment of moderate to severe vasomotor symptoms associated with menopause - Prevention of postmenopausal osteoporosis
FDA Label
Conbriza is indicated for the treatment of postmenopausal osteoporosis in women at increased risk of fracture. A significant reduction in the incidence of vertebral fractures has been demonstrated; efficacy on hip fractures has not been established. When determining the choice of Conbriza or other therapies, including oestrogens, for an individual postmenopausal woman, consideration should be given to menopausal symptoms, effects on uterine and breast tissues, and cardiovascular risks and benefits.

Livertox Summary

The selective estrogen receptor modulators (SERMs) are a group of nonsteroidal compounds that have estrogen-like effects (agonism) on some tissues (such as bone, skin, heart or vaginal epithelium), but antiestrogen effects (antagonism) on other tissues (such as breast or uterus). Depending on the tissue specificity and balance of the agonist and antagonist activities, these agents have different clinical effects, different indications and different adverse side effects. Typical indications for SERMS include treatment or prevention of breast cancer (tamoxifen, toremifene, raloxifene), treatment or prevention of postmenopausal osteoporosis (raloxifene, bazedoxifene) and amelioration of symptoms of menopause symptoms (ospemifene). Separate documents for the SERMs that are used largely for prevention of cancer, tamoxifen and toremifene, are available in LiverTox. This document summaries background information and the potential hepatotoxicity of raloxifene, bazedoxifene and ospemifene, SERMs used for treatment of nonmalignant conditions such as osteoporosis and menopausal symptoms of hot flashes and dyspareunia.
Drug Class: Antineoplastic Agents, Osteoporosis Agents

Drug Classes

(Raloxifene) Antineoplastic Agents; Osteoporosis Agents

Pharmacology

Bazedoxifene is an indole derivative and third-generation selective estrogen receptor modulator (SERM) with potential antineoplastic activity. Upon administration, bazedoxifene specifically binds to estrogen receptors in responsive tissues, including liver, bone, breast, and endometrium. The resulting ligand-receptor complex is translocated to the nucleus where, depending on the tissue type, it either promotes or suppresses the transcription of estrogen-regulated genes. Bazedoxifene acts as an estrogen antagonist in uterine and breast tissue, thereby blocking the proliferative effects of estrogen-binding to ER-positive cells in these tissues. Bazedoxifene functions as an estrogen agonist in lipid metabolism, thereby decreasing total and LDL cholesterol levels. In bone, it decreases bone resorption and bone turnover and increases bone mineral density.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

ATC Code

G03XC02
G03CC07
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03X - Other sex hormones and modulators of the genital system
G03XC - Selective estrogen receptor modulators
G03XC02 - Bazedoxifene

Mechanism of Action

Bazedoxifene belongs to a class of compounds known as selective estrogen receptor modulators (SERMs). Bazedoxifene acts as both an oestrogen-receptor agonist and/or antagonist, depending upon the cell and tissue type and target genes. Bazedoxifene decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range. These effects on bone remodelling lead to an increase in bone mineral density (BMD), which in turn contributes to a reduction in the risk of fractures. Bazedoxifene functions primarily as an oestrogen-receptor antagonist in uterine and breast tissues.

Pictograms

Health Hazard

Health Hazard

Other CAS

198481-32-2

Absorption Distribution and Excretion

Bazedoxifene is rapidly absorbed with a tmax of approximately 2 hours and exhibits a linear increase in plasma concentrations for single doses from 0.5 mg up to 120 mg and multiple daily doses from 1 mg to 80 mg. The absolute bioavailability of bazedoxifene is approximately 6%.
The major route of elimination of radio-labelled bazedoxifene is the faeces, and less than 1% of the dose is eliminated in urine.
Following intravenous administration of a 3 mg dose of bazedoxifene, the volume of distribution is 14.7 ± 3.9 l/kg.
The apparent oral clearance of bazedoxifene is approximately 4 to 5 l/h/kg.

Metabolism Metabolites

Glucuronidation is the major metabolic pathway. After peroral application, bazedoxifene is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4'-glucuronide (M4) and bazedoxifene-5-glucuronide (M5).Little or no cytochrome P450-mediated metabolism is evident. The concentrations of this glucuronide are approximately 10-fold higher than those of unchanged active substance in plasma.

Wikipedia

Bazedoxifene

Biological Half Life

~30 hours.

Use Classification

Human drugs -> Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15
Gruber C, Gruber D: Bazedoxifene (Wyeth). Curr Opin Investig Drugs. 2004 Oct;5(10):1086-93. [PMID:15535430]
Miller PD, Chines AA, Christiansen C, Hoeck HC, Kendler DL, Lewiecki EM, Woodson G, Levine AB, Constantine G, Delmas PD: Effects of bazedoxifene on BMD and bone turnover in postmenopausal women: 2-yr results of a randomized, double-blind, placebo-, and active-controlled study. J Bone Miner Res. 2008 Apr;23(4):525-35. [PMID:18072873]

Explore Compound Types